Positional Isomerism: 5-Phenyl vs. 2-Phenyl Regiochemistry Drives Divergent Biological Activity
The 5-phenyl substitution pattern on the pyrazolo[1,5-a]pyridine core is specifically claimed in patent WO 2004/026872 A1 for cyclin-dependent kinase (CDK) inhibition, with a representative analog exhibiting an IC50 of 0.078 µM against CDK2 [1]. In contrast, the 2-phenyl positional isomer (CAS 51065-76-0) is primarily cited in the context of phosphodiesterase (PDE) inhibition and other targets, indicating that the regiochemistry of the phenyl group leads to a distinct target selectivity profile [2].
| Evidence Dimension | Target selectivity profile (CDK inhibition vs. PDE inhibition) |
|---|---|
| Target Compound Data | 5-Phenyl scaffold: CDK2 IC50 = 0.078 µM (representative analog from patent) |
| Comparator Or Baseline | 2-Phenyl scaffold (CAS 51065-76-0): Associated with PDE inhibition (cited in Sigma-Aldrich catalog) |
| Quantified Difference | Different primary target class (CDK vs. PDE); 0.078 µM potency for CDK2 |
| Conditions | In vitro kinase inhibition assay (CDK2); patent WO 2004/026872 A1 |
Why This Matters
Researchers targeting CDK-mediated pathways should prioritize the 5-phenyl isomer to align with established structure-activity relationships (SAR) from patent literature.
- [1] Masaryk University. (2004). Pyrazolopyridines as Cyclin-Dependent Kinase Inhibitors. WO 2004/026872 A1. View Source
- [2] Sigma-Aldrich. (n.d.). pyrazolo[1,5-a]pyridine-3-carboxylate – Product Listing. Retrieved from https://www.sigmaaldrich.cn View Source
